N-Methyl-3,3-diphenylpropylamine-d3
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Overview
Description
N-Methyl-3,3-diphenylpropylamine-d3 is a deuterated compound with the molecular formula C16H16D3N. It is a stable isotope-labeled compound, often used in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the methyl group, which can be useful in studies involving metabolic pathways, environmental analysis, and clinical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Methyl-3,3-diphenylpropylamine-d3 involves several steps:
Friedel-Crafts Alkylation: Cinnamonitrile and benzene are used as raw materials to prepare 3,3-diphenylpropionitrile through Friedel-Crafts alkylation.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then converted into 3,3-diphenylpropylamine via catalytic hydrogenation.
Schiff Base Formation: The 3,3-diphenylpropylamine reacts with an aldehyde to form a Schiff base.
Methylation: The Schiff base undergoes methylation to obtain a methyl quaternary ammonium salt.
Hydrolysis: Finally, the methyl quaternary ammonium salt is hydrolyzed to yield N-Methyl-3,3-diphenylpropylamine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to avoid the use of harmful reagents like thionyl chloride and borohydride, which can cause equipment corrosion and environmental pollution .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3,3-diphenylpropylamine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce simpler amines .
Scientific Research Applications
N-Methyl-3,3-diphenylpropylamine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: It is employed in metabolic studies to trace the pathways of biochemical reactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-3,3-diphenylpropylamine-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets NMDA receptors and serotonin-norepinephrine transporters.
Pathways Involved: It modulates neurotransmitter levels in the brain, providing neuroprotective effects and potentially treating conditions like depression and neuropathic pain.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3,3-diphenylpropylamine: The non-deuterated version of the compound.
Lercanidipine Hydrochloride: A related compound used as a calcium channel blocker.
Butanoic Acid Derivatives: Compounds with similar structural features used in various chemical syntheses.
Uniqueness
Properties
IUPAC Name |
3,3-diphenyl-N-(trideuteriomethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGHAUFMKCWGX-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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